4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine
Overview
Description
4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MMQ, and it is a derivative of quinoline. MMQ has been found to possess unique biochemical and physiological effects, making it an important compound for scientific research.
Scientific Research Applications
Malaria Chemotherapy
A derivative of 4-aminoquinoline, specifically [(S)-7-chloro-N-(4-methyl-1-(4-methylpiperazin-1-yl)pentan-2-yl)-quinolin-4-amine triphosphate], has been identified for preclinical development as a blood schizonticidal agent against chloroquine-resistant malaria parasites. This molecule exhibits promising activity in both in vitro and in vivo models of malaria and possesses favorable drug-like properties (Dola et al., 2016).
Histamine H4 Receptor Inverse Agonists
A series of small fragments, including quinoxaline-containing fragments and subsequently, quinazoline-containing compounds, have been developed as histamine H4 receptor (H4R) inverse agonists. These compounds, such as 6-chloro-N-(furan-3-ylmethyl)2-(4-methylpiperazin-1-yl)quinazolin-4-amine, demonstrate significant affinity for the human histamine H1 receptor and have shown anti-inflammatory properties in vivo in rats (Smits et al., 2008).
Synthesis of Piperazine Derivatives
New carboxylic acid amides containing an N-methylpiperazine fragment have been synthesized. These derivatives serve as intermediates in the synthesis of various pharmaceuticals, demonstrating the versatility of the 4-methylpiperazin-1-yl moiety in medicinal chemistry (Koroleva et al., 2011).
Anti-Inflammatory Properties
Studies have identified potent human H4R ligands with nanomolar affinities. These ligands, such as 6,7-dichloro 3-(4-methylpiperazin-1-yl)quinoxalin-2(1H)-one, have shown significant anti-inflammatory properties in vivo in rat models, indicating their potential therapeutic benefits (Smits et al., 2008).
properties
IUPAC Name |
4-methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4/c1-11-9-15(19-7-5-18(2)6-8-19)17-14-4-3-12(16)10-13(11)14/h3-4,9-10H,5-8,16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEYTVTXTVQVNJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)N)N3CCN(CC3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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